

Application Notes: Expression and Purification of Recombinant CCT1 Protein from E. coli

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Compound of Interest		
Compound Name:	CCT1	
Cat. No.:	B1192471	Get Quote

Introduction

Chaperonin Containing TCP-1 Subunit 1 (**CCT1**), also known as TCP-1 alpha, is a key component of the eukaryotic cytosolic chaperonin complex TRiC (TCP-1 Ring Complex).[1][2] This complex is essential for cellular proteostasis, mediating the proper folding of a significant portion of newly synthesized proteins, including critical cytoskeletal components like actin and tubulin.[1][3] The study of **CCT1** is vital for understanding fundamental cellular processes and its role in diseases linked to protein misfolding, such as neurodegenerative disorders and cancer.[1][3]

Producing high-quality, purified recombinant **CCT1** is a prerequisite for structural and functional studies, inhibitor screening, and drug development. Escherichia coli (E. coli) is a widely used and effective host for recombinant protein production due to its rapid growth, well-understood genetics, high yields, and cost-effectiveness.[4][5][6][7][8] These application notes provide a comprehensive protocol for the expression and purification of recombinant **CCT1** from E. coli, yielding protein suitable for a variety of downstream applications.

Principle

The protocol outlines a multi-step process beginning with the expression of a **CCT1** gene, codon-optimized for E. coli, fused to an affinity tag (e.g., a polyhistidine or His-tag). The His-tag allows for efficient capture and initial purification from the cell lysate using Immobilized Metal Affinity Chromatography (IMAC).[9][10][11] A subsequent polishing step using Size-Exclusion Chromatography (SEC), also known as gel filtration, is employed to remove remaining



impurities and protein aggregates, resulting in a highly pure and homogenous **CCT1** preparation.[12][13][14]

Data Presentation

Quantitative data from a typical purification process are summarized below. Yields and purity are representative and may vary based on expression levels and experimental conditions.

Table 1: Summary of a Typical CCT1 Purification from a 1L E. coli Culture

Purification Step	Total Protein (mg)	CCT1 Yield (mg)	Purity (%)
Clarified Lysate	350	25	~7%
IMAC (Ni-NTA) Eluate	22	19	>85%
SEC (Gel Filtration)	15	14	>95%

Experimental Protocols

Protocol 1: Gene Synthesis, Vector Construction, and Transformation

- Gene Synthesis and Codon Optimization: The human CCT1 gene should be codonoptimized for expression in E. coli to enhance translation efficiency. This service is commercially available. The optimized gene should be synthesized with appropriate restriction sites for cloning and an N-terminal or C-terminal 6xHis-tag sequence for purification.
- Vector Selection: A high-expression vector such as pET-28a(+) is recommended. This vector provides a T7 promoter for strong, inducible expression and confers kanamycin resistance for selection.[8]
- Cloning: Ligate the synthesized, tagged CCT1 gene into the pET-28a(+) vector using the chosen restriction sites.
- Transformation for Plasmid Propagation: Transform the ligated plasmid into a cloning strain of E. coli, such as DH5α. Plate on LB agar with kanamycin and incubate overnight at 37°C.



- Plasmid Verification: Select a single colony, grow a small-scale culture, and isolate the plasmid DNA. Verify the correct insertion of the CCT1 gene via restriction digest and Sanger sequencing.[7]
- Transformation for Protein Expression: Transform the verified plasmid into an expression strain of E. coli, such as BL21(DE3).[8] Plate on LB agar with kanamycin and incubate overnight at 37°C.

Protocol 2: Recombinant CCT1 Expression

- Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of LB medium containing kanamycin. Incubate overnight at 37°C with shaking (220 rpm).[15]
- Large-Scale Culture: The next day, inoculate 1 L of LB medium (in a 2.8 L baffled flask) with the starter culture. Incubate at 37°C with shaking (220 rpm).
- Induction: Monitor the optical density of the culture at 600 nm (OD600). When the OD600 reaches 0.6–0.8, cool the culture to 20°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[15][16]
- Expression at Lower Temperature: Continue to incubate the culture overnight (16-18 hours) at 20°C with shaking. Lowering the temperature can enhance the solubility of the recombinant protein and reduce the formation of inclusion bodies.[16]
- Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.[15]

Protocol 3: Cell Lysis and Lysate Clarification

- Resuspension: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (see Table 2).
- Lysis: Lyse the cells on ice using sonication (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF). Ensure the sample remains cold to prevent protein denaturation and degradation.
- Lysate Clarification: Centrifuge the lysate at 40,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.



• Sample Collection: Carefully collect the supernatant, which contains the soluble His-tagged **CCT1** protein. Filter the supernatant through a 0.45 μm filter to remove any remaining particulate matter.

Protocol 4: Two-Step Protein Purification

Step A: Immobilized Metal Affinity Chromatography (IMAC)

- Column Preparation: Pack a chromatography column with 5 mL of Ni-NTA agarose resin.
 Equilibrate the resin with 10 column volumes (CV) of Lysis Buffer.[11][17]
- Sample Loading: Load the clarified and filtered lysate onto the equilibrated column at a flow rate of 1 mL/min. Collect the flow-through fraction for analysis.
- Washing: Wash the column with 10 CV of Wash Buffer (see Table 2) to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.[17]
 [18]
- Elution: Elute the bound **CCT1** protein with 5 CV of Elution Buffer (see Table 2), which contains a high concentration of imidazole. Collect 1 mL fractions.[17][18]
- Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure
 CCT1. Pool the fractions with the highest concentration of the target protein.

Step B: Size-Exclusion Chromatography (SEC)

- Buffer Exchange (Optional): If necessary, concentrate the pooled IMAC fractions and exchange the buffer to SEC Buffer (see Table 2) using a desalting column or centrifugal concentrator.
- Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200) with at least 2
 CV of SEC Buffer. The choice of column depends on the size of CCT1 and the desired resolution.[14][19]
- Sample Injection: Inject the concentrated, buffer-exchanged CCT1 sample onto the SEC column.



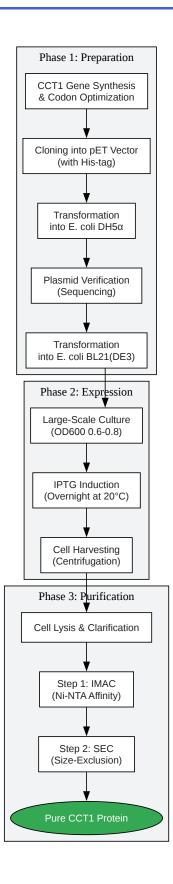
- Separation and Fractionation: Run the chromatography with SEC Buffer at a constant flow rate. The proteins will separate based on their size, with larger molecules eluting first.[12][13] Collect fractions and monitor the elution profile at 280 nm.
- Final Analysis and Storage: Analyze the SEC fractions by SDS-PAGE to confirm purity. Pool the fractions containing pure, monomeric **CCT1**. Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Table 2: Buffer Compositions

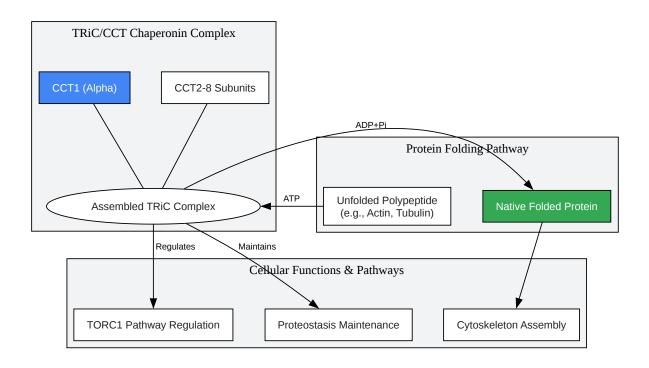
Buffer Name	Composition
Lysis Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1 mM PMSF
Wash Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM DTT
Elution Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT
SEC Buffer	20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl ₂ , 1 mM DTT

Mandatory Visualizations









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